1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide hydrochloride
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Overview
Description
1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a sulfonamide group, and a dimethylaminoacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The dimethylaminoacetyl group is then introduced through a series of reactions, including acylation and amination. The sulfonamide group is added in the final steps, often through sulfonation reactions using reagents like sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and electrostatic forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-3-sulfonamide and piperidine-4-sulfonamide share structural similarities.
Dimethylaminoacetyl Compounds: Other compounds containing the dimethylaminoacetyl group, such as dimethylaminoacetyl chloride.
Uniqueness
1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the development of new chemical entities and therapeutic agents .
Properties
IUPAC Name |
1-[2-(dimethylamino)acetyl]piperidine-3-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3S.ClH/c1-11(2)7-9(13)12-5-3-4-8(6-12)16(10,14)15;/h8H,3-7H2,1-2H3,(H2,10,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPRCLRHEUJOGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N1CCCC(C1)S(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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